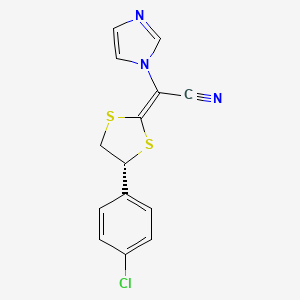
(E)-2'-DeschloroLuliconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2’-DeschloroLuliconazole is a derivative of luliconazole, a potent antifungal agent. This compound is characterized by the absence of a chlorine atom at the 2’ position, which differentiates it from its parent compound, luliconazole. The structural modification aims to enhance its antifungal properties and reduce potential side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2’-DeschloroLuliconazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted imidazole.
Reaction with Alkylating Agents: The precursor undergoes alkylation using agents like alkyl halides under basic conditions.
Cyclization: The alkylated product is then subjected to cyclization reactions to form the core structure of (E)-2’-DeschloroLuliconazole.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-2’-DeschloroLuliconazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Automated Purification Systems: These systems enhance the efficiency of purification and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2’-DeschloroLuliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (E)-2’-DeschloroLuliconazole, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
(E)-2’-DeschloroLuliconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antifungal activity.
Biology: Investigated for its potential to inhibit fungal growth in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.
Industry: Utilized in the development of antifungal coatings and materials.
Mecanismo De Acción
The mechanism of action of (E)-2’-DeschloroLuliconazole involves:
Inhibition of Ergosterol Synthesis: The compound targets the enzyme lanosterol 14α-demethylase, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Disruption of Cell Membrane Integrity: The inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.
Comparación Con Compuestos Similares
Luliconazole: The parent compound, known for its potent antifungal activity.
Clotrimazole: Another imidazole derivative with broad-spectrum antifungal properties.
Ketoconazole: A widely used antifungal agent with a similar mechanism of action.
Uniqueness: (E)-2’-DeschloroLuliconazole is unique due to the absence of a chlorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, luliconazole. This structural modification aims to enhance its efficacy and reduce potential side effects.
Propiedades
Fórmula molecular |
C14H10ClN3S2 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
(2E)-2-[(4R)-4-(4-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-3-1-10(2-4-11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/t13-/m0/s1 |
Clave InChI |
LWPCPZRRRBXQCI-REQDGWNSSA-N |
SMILES isomérico |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
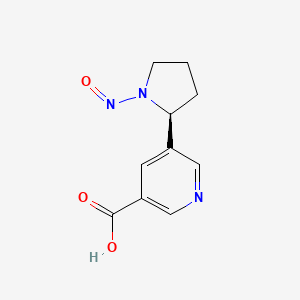
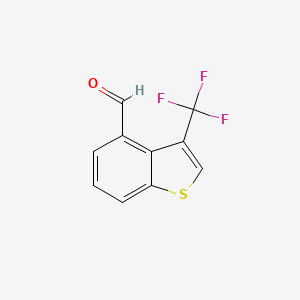
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
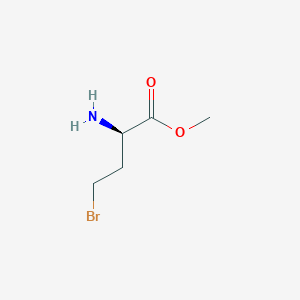
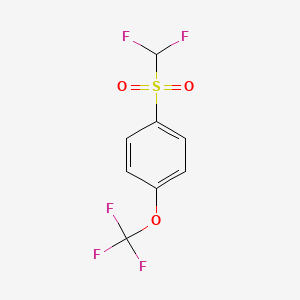
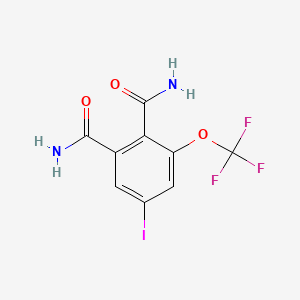
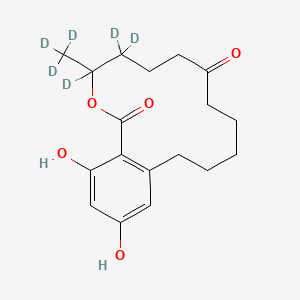

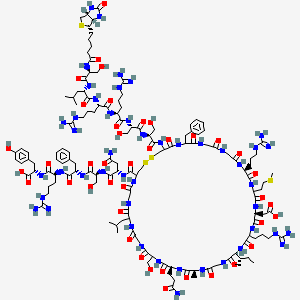
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)


